Methylecgonine

Beschreibung

Eigenschaften

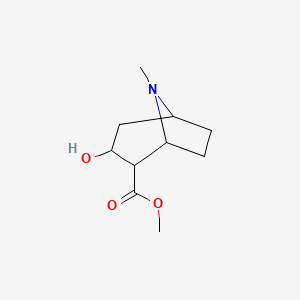

Molekularformel |

C10H17NO3 |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3 |

InChI-Schlüssel |

QIQNNBXHAYSQRY-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC |

Kanonische SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Methylecgonine Biosynthesis Pathway in Erythroxylum coca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxylum coca, a plant native to western South America, is renowned for its production of a class of tropane (B1204802) alkaloids, the most famous of which is cocaine. A critical precursor in the biosynthesis of cocaine is methylecgonine. The elucidation of the this compound biosynthetic pathway has been a significant area of research, revealing a unique evolutionary trajectory distinct from the well-characterized tropane alkaloid biosynthesis in the Solanaceae family. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound in E. coca, summarizing key enzymatic steps, available quantitative data, and experimental methodologies.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Erythroxylum coca is a multi-step enzymatic process that begins with primary metabolites and culminates in the formation of the characteristic tropane ring structure. Recent research has unveiled a pathway that demonstrates convergent evolution with tropane alkaloid biosynthesis in the Solanaceae family, utilizing distinct enzyme families to catalyze analogous reactions.

The pathway can be broadly divided into three key stages:

-

Formation of the N-methyl-Δ¹-pyrrolinium cation: This initial phase involves the formation of the five-membered nitrogen-containing ring.

-

Formation of the Tropane Ring: This stage involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon unit to form the bicyclic tropane core.

-

Modification of the Tropane Ring: The final steps involve stereospecific reduction to yield this compound.

Step 1: Formation of the N-methyl-Δ¹-pyrrolinium cation

Unlike the putrescine N-methyltransferase (PMT) pathway observed in the Solanaceae, E. coca utilizes a novel route starting from spermidine (B129725).

-

Enzymes:

-

Bifunctional Spermidine Synthase/N-methyltransferase (EcSPDS/SPMT): This enzyme catalyzes the N-methylation of spermidine to form N-methylspermidine. It exhibits dual functionality, acting as both a spermidine synthase and a spermidine N-methyltransferase.[1]

-

Flavin-dependent Amine Oxidase (EcAOF): This enzyme is involved in the oxidative deamination of N-methylspermidine.[2]

-

Copper-dependent Amine Oxidase (EcAOC): This enzyme further processes the product from the EcAOF reaction to ultimately yield the N-methyl-Δ¹-pyrrolinium cation.[2]

-

Step 2: Formation of the Tropane Ring

The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived intermediate, leading to the formation of the tropane skeleton.

-

Enzymes:

-

3-Oxoglutarate Synthase (EcOGAS): This enzyme, a type III polyketide synthase, catalyzes the formation of 3-oxoglutaric acid from two units of malonyl-CoA.[1]

-

SABATH family methyltransferase (MPOB methyltransferase): This enzyme is crucial for retaining the 2-carbomethoxy moiety characteristic of cocaine and its precursors. It methylates the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB).[1]

-

Cytochrome P450 (CYP81AN15 - Methylecgonone Synthase): This enzyme, belonging to the CYP81A family, catalyzes the second ring closure to form the tropane skeleton of methylecgonone.[1]

-

Step 3: Reduction to this compound

The final step in the formation of this compound is a stereospecific reduction.

-

Enzyme:

-

Methylecgonone Reductase (MecgoR): This enzyme, a member of the aldo-keto reductase family, stereospecifically reduces the keto group of methylecgonone to a hydroxyl group, forming this compound (2β-carbomethoxy-3β-tropine).[3] This is a significant departure from the tropinone (B130398) reductases of the short-chain dehydrogenase/reductase (SDR) family found in Solanaceae.[3]

-

Quantitative Data

Detailed kinetic parameters for all enzymes in the this compound biosynthesis pathway are not yet fully available in the literature. However, kinetic data for the final enzyme in the cocaine biosynthetic pathway, Cocaine Synthase (EcCS), which utilizes this compound as a substrate, has been reported.

Table 1: Kinetic Parameters of Erythroxylum coca Cocaine Synthase (EcCS)

| Substrate | Apparent K_m_ (µM) | Apparent k_cat_ (s⁻¹) | k_cat_ / K_m_ (M⁻¹s⁻¹) |

| With Benzoyl-CoA | |||

| This compound | 370 ± 26 | 9.7 ± 0.24 | 26,000 |

| Benzoyl-CoA | 93 ± 6.9 | 7.6 ± 0.17 | 82,000 |

| With Cinnamoyl-CoA | |||

| This compound | 62 ± 11 | 19 ± 1 | 306,000 |

| Cinnamoyl-CoA | 103 ± 8 | 46 ± 0.02 | 450,000 |

Data sourced from Schmidt et al. (2015).

Experimental Protocols

Detailed, step-by-step experimental protocols for the assay of each enzyme are not consistently provided in the primary literature. The following sections outline the general methodologies employed in the characterization of these enzymes.

Heterologous Expression of Enzymes

-

General Workflow: The genes encoding the biosynthetic enzymes were typically cloned from E. coca cDNA and inserted into expression vectors for heterologous expression in either Escherichia coli or the yeast Saccharomyces cerevisiae.[1][2] This allows for the production of sufficient quantities of the enzymes for in vitro characterization.

Enzyme Assays

-

Bifunctional Spermidine Synthase/N-methyltransferase (EcSPDS/SPMT) Assay:

-

Principle: The activity of EcSPDS/SPMT can be assayed by monitoring the formation of N-methylspermidine from spermidine and the methyl donor S-adenosyl-L-methionine (SAM).

-

General Protocol: Purified recombinant enzyme is incubated with spermidine and radiolabeled or non-radiolabeled SAM in a suitable buffer. The reaction is stopped, and the product, N-methylspermidine, is detected and quantified.

-

Detection Method: The product is typically analyzed by High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) after derivatization or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

-

-

Amine Oxidase (EcAOF and EcAOC) Assays:

-

Principle: The activity of these oxidases is determined by monitoring the conversion of their respective substrates (e.g., N-methylspermidine for EcAOF, N-methylputrescine for EcAOC).

-

General Protocol: The enzyme is incubated with its substrate in an appropriate buffer. The formation of the product is then measured.

-

Detection Method: Products are typically detected and quantified using LC-MS/MS.[2]

-

-

SABATH family methyltransferase (MPOB methyltransferase) Assay:

-

Principle: The assay measures the methylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) using SAM as the methyl donor.

-

General Protocol: The recombinant enzyme is incubated with MPOB and SAM.

-

Detection Method: The methylated product is detected by LC-MS/MS.[1]

-

-

Methylecgonone Synthase (CYP81AN15) Assay:

-

Principle: As a cytochrome P450 enzyme, its activity is assayed by monitoring the conversion of the methylated MPOB derivative to methylecgonone. This typically requires a P450 reductase and NADPH as a cofactor.

-

General Protocol: Microsomal preparations containing the heterologously expressed CYP81AN15 and a P450 reductase are incubated with the substrate and NADPH.

-

Detection Method: The formation of methylecgonone is monitored by LC-MS/MS.[1]

-

-

Methylecgonone Reductase (MecgoR) Assay:

-

Principle: The activity is measured by monitoring the NADPH-dependent reduction of methylecgonone to this compound.

-

General Protocol: The purified recombinant enzyme is incubated with methylecgonone and NADPH in a suitable buffer. The reaction can be monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Detection Method: The product, this compound, can be confirmed and quantified by GC-MS or LC-MS/MS.[3]

-

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Application: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including tropane alkaloids and their precursors. It is often used for the quantitative analysis of these compounds in plant extracts.

-

General Protocol: Plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol).[4] The extract may be subjected to a clean-up procedure, such as solid-phase extraction (SPE). For certain compounds, derivatization (e.g., silylation) may be necessary to increase volatility and improve chromatographic properties.[5] The prepared sample is then injected into the GC-MS system.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Application: LC-MS/MS is a highly sensitive and selective technique used for the identification and quantification of a wide range of molecules, including the non-volatile and thermally labile intermediates in the this compound biosynthesis pathway.

-

General Protocol: Plant extracts or enzyme assay mixtures are separated on a liquid chromatography column (e.g., a reverse-phase C18 column). The eluent is then introduced into the mass spectrometer, where molecules are ionized (e.g., by electrospray ionization - ESI) and detected. Multiple reaction monitoring (MRM) is often used for targeted quantification of specific analytes.[1][2]

-

Visualizations

Caption: The this compound biosynthesis pathway in Erythroxylum coca.

Caption: A generalized experimental workflow for enzyme characterization.

Conclusion

The elucidation of the this compound biosynthesis pathway in Erythroxylum coca has provided significant insights into the convergent evolution of complex metabolic pathways in plants. The identification of key enzymes, such as the bifunctional spermidine synthase/N-methyltransferase, the SABATH family methyltransferase, the CYP81A family methylecgonone synthase, and the aldo-keto reductase (MecgoR), highlights the unique enzymatic machinery that has evolved in this species. While the overall pathway is now largely understood, a comprehensive quantitative characterization of all the enzymes involved remains an area for future research. Further studies focusing on the detailed kinetic analysis of each enzyme and the regulatory mechanisms governing the pathway will be crucial for a complete understanding and for potential applications in metabolic engineering and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Methylecgonine: A Technical Guide to its Synthesis, Biological Interactions, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylecgonine, a tropane (B1204802) alkaloid closely related to cocaine, serves as a crucial metabolic intermediate and a synthetic precursor to cocaine and its analogs. The stereochemical configuration of this compound is a critical determinant of its biological activity, primarily its interaction with the dopamine (B1211576) transporter (DAT). This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing the synthesis of its stereoisomers, their distinct biological activities, and the experimental protocols for their characterization. Quantitative data on the binding affinities of related compounds are presented to illuminate the structure-activity relationships that govern the interaction of these ligands with monoamine transporters. This document is intended to be a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, systematically named methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a naturally occurring alkaloid found in the leaves of the coca plant (Erythroxylum coca). It is a major metabolite of cocaine and also serves as a key intermediate in the synthesis of cocaine and its derivatives. The biological effects of this compound and related tropane alkaloids are profoundly influenced by their three-dimensional structure. Understanding the stereochemistry of this compound is therefore paramount for elucidating its pharmacological profile and for the rational design of novel therapeutics targeting the dopamine transporter.

Stereochemistry of this compound

The this compound molecule possesses four chiral centers, giving rise to a number of possible stereoisomers. The naturally occurring and most biologically active form is (-)-methylecgonine, also referred to as ecgonine (B8798807) methyl ester (EME). Its diastereomer, pseudoecgonine (B1221877) methyl ester (PEME), is also of significant interest due to its differing biological activity.

Biological Significance: Interaction with Monoamine Transporters

The primary biological target of this compound and its analogs is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[1] Inhibition of DAT leads to an increase in extracellular dopamine levels, which is the principal mechanism behind the psychostimulant effects of cocaine. The stereochemistry of the this compound molecule dictates its binding affinity and potency at the DAT, as well as its selectivity for DAT over other monoamine transporters such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Data on Related Tropane Alkaloids

To illustrate the profound impact of stereochemistry on biological activity, the following table summarizes the binding affinities of the enantiomers of cocaine at the dopamine transporter.

| Compound | Transporter | Ki (nM) |

| (-)-Cocaine | DAT | 100 - 600 |

| (+)-Cocaine | DAT | >10,000 |

Table 1: Binding affinities (Ki) of cocaine enantiomers at the dopamine transporter (DAT). Data compiled from various sources.

This dramatic difference in binding affinity underscores the stereospecificity of the interaction between tropane alkaloids and the dopamine transporter.

Experimental Protocols

Synthesis of (-)-Methylecgonine and (+)-Pseudoecgonine Methyl Ester

A common synthetic route to this compound stereoisomers involves the reduction of 2-carbomethoxytropinone (2-CMT).[2]

Protocol:

-

Reduction of 2-Carbomethoxytropinone (2-CMT): Racemic 2-CMT is reduced using a reducing agent such as sodium amalgam (Na/Hg) in an acidic medium.[2] This reduction is not stereospecific and yields a mixture of the diastereomers, (-)-methylecgonine (EME) and (+)-pseudoecgonine methyl ester (PEME).[2]

-

Separation of Diastereomers: The resulting mixture of EME and PEME can be separated by fractional crystallization of their salts (e.g., hydrochlorides) or by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]

Dopamine Transporter Binding Assay

The affinity of this compound stereoisomers for the dopamine transporter can be determined using a competitive radioligand binding assay. A commonly used radioligand is [³H]WIN 35,428, a high-affinity DAT ligand.

Protocol:

-

Membrane Preparation: Striatal tissue, rich in dopamine transporters, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation.

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (this compound stereoisomer).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

The inhibition of the dopamine transporter by this compound leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine repeatedly stimulates postsynaptic dopamine receptors (e.g., D1 and D2 receptors), leading to downstream signaling cascades that are responsible for the psychostimulant effects.

Conclusion

The stereochemistry of this compound is a fundamental aspect of its biological activity. The precise spatial arrangement of its functional groups determines its affinity and potency at the dopamine transporter, thereby influencing its pharmacological effects. This technical guide has provided a detailed overview of the stereoisomers of this compound, their synthesis, and the experimental methods used to characterize their interaction with the dopamine transporter. A thorough understanding of these principles is essential for the development of novel therapeutic agents that target the monoamine transport system with improved efficacy and reduced side effects. Further research is warranted to fully elucidate the quantitative structure-activity relationships of all this compound stereoisomers at the dopamine, serotonin, and norepinephrine transporters.

References

Ecgonine Methyl Ester: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecgonine (B8798807) methyl ester (EME) is a tropane (B1204802) alkaloid and a primary metabolite of cocaine.[1][2] It is a crucial biomarker in forensic toxicology for confirming cocaine use.[1] Beyond its significance in drug metabolism and detection, EME serves as a key precursor in the synthesis of cocaine and its analogues, making a thorough understanding of its chemical properties and reactivity essential for researchers in medicinal chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the core chemical characteristics of ecgonine methyl ester, its reactivity, and relevant experimental protocols.

Chemical and Physical Properties

Ecgonine methyl ester is a crystalline solid at room temperature. Its chemical structure consists of a tropane ring with a hydroxyl group at the C-3 position and a methyl ester group at the C-2 position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [3][4][5][6] |

| Molar Mass | 199.25 g/mol | [3][4][5] |

| Boiling Point (Predicted) | 305.8 ± 37.0 °C | [5][6] |

| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 9.16 | [5] |

| Solubility | Chloroform (Sparingly), Methanol (B129727) (Slightly) | [5] |

Reactivity and Stability

The reactivity of ecgonine methyl ester is largely dictated by the functional groups present in its structure: a tertiary amine, a hydroxyl group, and a methyl ester.

Hydrolysis

Ecgonine methyl ester is a product of the hydrolysis of cocaine, a reaction that can occur both enzymatically in vivo and chemically in vitro.[1][7][8] The hydrolysis of the benzoyl ester of cocaine to form EME is catalyzed by plasma cholinesterase and liver esterases.[1][9]

EME itself is susceptible to further hydrolysis, particularly under basic conditions. At a pH of 9, EME is completely hydrolyzed within 30 days.[10] However, it exhibits significant stability in acidic to neutral urine (pH 3-5) for up to three years when refrigerated.[10] In postmortem urine specimens, EME showed good stability over a six-month period when stored at 4°C or -20°C.[11][12]

Esterification and Transesterification

The hydroxyl group at the C-3 position can undergo esterification. For instance, the complete conversion of l-ecgonine methyl ester to l-cocaine can be achieved by boiling it with benzoyl chloride in the presence of a base like dry sodium carbonate.[13]

Transesterification reactions are also possible. The formation of ecgonine methyl ester as an artifact during the gas chromatography of crack cocaine exhibits containing sodium bicarbonate and methanol is believed to occur through hydrolysis of cocaine followed by esterification and transesterification.[14]

Oxidation

While specific studies on the comprehensive oxidation of ecgonine methyl ester are limited in the provided search results, the presence of a secondary alcohol and a tertiary amine suggests potential reactivity towards oxidizing agents.

Metabolic Pathway of Cocaine to Ecgonine Methyl Ester

Ecgonine methyl ester is a major metabolite of cocaine in humans, accounting for a significant portion of the administered dose excreted in urine.[9][15][16][17] The metabolic conversion is primarily an enzymatic process.

References

- 1. Ecgonine Methyl Ester|Cocaine Metabolite Reference Standard [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Methylecgonine - Wikipedia [en.wikipedia.org]

- 4. (-)-Ecgonine methyl ester | C10H17NO3 | CID 104904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ECGONINE METHYL ESTER CAS#: 7143-09-1 [m.chemicalbook.com]

- 6. ecgonine methyl ester | CAS#:7143-09-1 | Chemsrc [chemsrc.com]

- 7. The role of ecgonine methyl ester in the interpretation of cocaine concentrations in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Stability of ecgonine methyl ester in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dl.astm.org [dl.astm.org]

- 13. researchgate.net [researchgate.net]

- 14. dl.astm.org [dl.astm.org]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Urinary excretion of ecgonine methyl ester, a major metabolite of cocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Methylecgonine in Datura Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylecgonine, a tropane (B1204802) alkaloid prominently known as a precursor to cocaine in Erythroxylum coca, has also been identified as a minor constituent in several species of the genus Datura. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Datura, consolidating the available quantitative data, detailing experimental protocols for its detection, and exploring its potential biosynthetic origins within the Solanaceae family. The divergent biosynthetic pathways of tropane alkaloids in Erythroxylaceae and Solanaceae are visualized, highlighting the unique position of this compound in Datura biochemistry.

Introduction

The genus Datura, belonging to the Solanaceae family, is renowned for its rich profile of tropane alkaloids, primarily hyoscyamine (B1674123) and scopolamine. These compounds have significant pharmacological applications and have been the subject of extensive phytochemical investigation. While the biosynthesis of these major alkaloids is well-characterized, the presence of minor alkaloids, such as this compound, presents an intriguing puzzle for chemotaxonomy and metabolic pathway evolution. This document serves as a technical resource for professionals engaged in natural product research and drug development, offering a detailed examination of this compound's presence in Datura.

Quantitative Data on this compound in Datura Species

The occurrence of this compound in Datura is characterized by its low concentrations relative to the major tropane alkaloids. Quantitative data is scarce in the existing literature; however, studies have reported its presence in several species, primarily in the root and stem tissues. The following table summarizes the available quantitative information.

| Datura Species | Plant Part | Method of Analysis | Relative Abundance (% of Total Alkaloids) | Reference |

| Datura ceratocaula | Roots | GC-MS | 0.14 | Berkov et al. (2003) |

| Datura ceratocaula | Stems | GC-MS | 0.18 | Berkov et al. (2003) |

| Datura stramonium | Roots, Stems | GC-MS | Low concentrations, not quantified | Cinelli and Jones (2021) |

| Datura innoxia | Roots, Stems, Leaves, Flowers | GC-MS | Low concentrations, not quantified | Cinelli and Jones (2021) |

Experimental Protocols

The detection and quantification of this compound in Datura species requires sensitive analytical techniques due to its low abundance. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly cited method for its identification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in Datura plant material.

Detailed Methodologies

3.2.1. Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (e.g., roots, stems) from positively identified Datura species.

-

Drying: Air-dry the plant material at room temperature or freeze-dry to preserve the integrity of the alkaloids.

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

3.2.2. Alkaloid Extraction

-

Sample Preparation: Weigh approximately 1-5 g of the powdered plant material.

-

Extraction Solvent: Use an appropriate solvent system for tropane alkaloid extraction. A common choice is methanol acidified with 1% HCl or a mixture of chloroform (B151607) and ammonia (B1221849) solution.

-

Extraction Procedure:

-

Macerate the plant powder with the extraction solvent at room temperature for 24-48 hours with occasional shaking.

-

Alternatively, perform sonication-assisted extraction for a shorter duration (e.g., 3 x 30 minutes).

-

-

Filtration: Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

3.2.3. Sample Clean-up (Optional but Recommended)

For cleaner samples and to reduce matrix effects, especially for LC-MS analysis, a Solid-Phase Extraction (SPE) step can be employed.

-

SPE Cartridge: Use a cation-exchange SPE cartridge.

-

Procedure:

-

Condition the cartridge according to the manufacturer's instructions.

-

Load the redissolved crude extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other interferences.

-

Elute the alkaloids with a suitable solvent, such as methanol containing a small percentage of ammonia.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for LC-MS).

3.2.4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Identification of this compound: Identification is based on the retention time and comparison of the mass spectrum with reference spectra from libraries (e.g., NIST, Wiley) or a purified standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 199 and key fragment ions.

-

Biosynthetic Pathways

The biosynthesis of tropane alkaloids has been a subject of significant research, revealing distinct pathways in the Solanaceae and Erythroxylaceae families. This divergence is crucial for understanding the presence of this compound in Datura.

Established Tropane Alkaloid Biosynthesis in Datura (Solanaceae)

The well-established pathway in Datura leads to the formation of hyoscyamine and scopolamine. This pathway does not naturally include this compound as a primary product.

This compound Biosynthesis in Erythroxylum coca (Erythroxylaceae)

In contrast, the biosynthesis of cocaine in E. coca proceeds through this compound. This pathway has evolved independently from the one in Solanaceae.[1]

Postulated Biosynthetic Origin of this compound in Datura

The presence of this compound in Datura is likely the result of a minor, uncharacterized side-pathway branching from the main tropane alkaloid biosynthetic route. It is hypothesized that a substrate early in the pathway may be promiscuously acted upon by enzymes to produce a this compound precursor, or that a downstream intermediate undergoes an alternative modification. The lack of a dedicated and efficient methylecgonone reductase in Datura, similar to that found in E. coca, would explain its low abundance.[1]

Conclusion

The natural occurrence of this compound in Datura species, albeit in low concentrations, is a significant finding for several fields of research. For chemotaxonomists, it adds a layer of complexity to the alkaloid profiles of this genus. For biochemists and molecular biologists, it suggests the presence of uncharacterized enzymatic activities and potentially novel regulatory mechanisms within the tropane alkaloid biosynthetic network. For drug development professionals, the presence of any psychoactive alkaloid, even in trace amounts, warrants consideration in the quality control and safety assessment of Datura-derived products. Further research, particularly in the areas of quantitative analysis across a wider range of Datura species and biosynthetic pathway elucidation, is necessary to fully understand the role and significance of this compound in this important medicinal plant genus.

References

The Pharmacological Profile of Methylecgonine: An In-depth Technical Guide for Researchers

Foreword: This technical guide provides a comprehensive overview of the pharmacological profile of methylecgonine, a primary metabolite of cocaine. It is intended for researchers, scientists, and drug development professionals. This document synthesizes available data on its receptor interactions, physiological effects, and toxicological profile. Detailed experimental protocols for its synthesis and quantification are also provided to facilitate further research in this area.

Introduction

This compound, also known as ecgonine (B8798807) methyl ester (EME), is a prominent tropane (B1204802) alkaloid found in coca leaves and a major metabolite of cocaine in humans.[1][2] It is formed through the hydrolysis of cocaine, a process that can occur both enzymatically in the liver and plasma and non-enzymatically.[3] While often considered less psychoactive than its parent compound, this compound exhibits a unique pharmacological profile with distinct interactions at various receptor systems, warranting detailed investigation for a comprehensive understanding of cocaine's overall effects and for the development of potential therapeutic interventions.

Pharmacological Profile

The pharmacological actions of this compound are complex and differ significantly from those of cocaine. While cocaine's primary mechanism of action is the blockade of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), this compound's effects appear to be mediated predominantly through muscarinic acetylcholine (B1216132) receptors.

Receptor Interactions

Muscarinic Acetylcholine Receptors:

This compound (often referred to as methylecgonidine (B1201409) (MEG) in studies on its pyrolysis product, which shares a similar core structure) demonstrates significant activity at muscarinic acetylcholine receptors (mAChRs). It acts as a partial agonist at M1 and M3 receptors and an agonist at M2 receptors.

-

M1 and M3 Receptor Partial Agonism: Activation of M1 and M3 receptors by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream signaling events.[4][5] This pathway is implicated in the potential neurotoxicity of cocaine pyrolysis products.[3]

-

M2 Receptor Agonism: At M2 receptors, which are prominently expressed in the heart, this compound stimulates an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] This signaling cascade is responsible for the observed cardiovascular effects of this compound, such as bradycardia and hypotension.[6]

Monoamine Transporters (DAT, SERT, NET):

A comprehensive review of the available scientific literature did not yield specific binding affinity (Ki) or potency (IC50) values for this compound at the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). While some sources qualitatively mention an affinity for the dopamine transporter, quantitative data to substantiate this is not publicly available. This represents a significant knowledge gap in the pharmacological profile of this compound and a crucial area for future research. The primary psychoactive effects of cocaine are attributed to its potent inhibition of these transporters.[8] The lack of corresponding data for this compound makes a direct comparison of their potencies at these key targets challenging.

Physiological and Psychoactive Effects

The physiological effects of this compound are primarily linked to its activity at muscarinic receptors.

-

Cardiovascular Effects: Intravenous administration of this compound in animal models has been shown to cause significant hypotension and tachycardia. These effects are mediated by its agonist activity at muscarinic receptors.

-

Psychoactive Effects: In contrast to the pronounced stimulatory effects of cocaine, this compound is generally considered to have limited psychoactive properties. Some studies suggest it may even have sedative effects and could potentially offer neuroprotective effects against cocaine-induced lethality, though the mechanisms are not fully elucidated.[1]

Pharmacokinetics and Metabolism

This compound is a primary metabolite of cocaine, formed by the hydrolysis of the benzoyl ester group.[3] It can be further metabolized to ecgonine. The detection of this compound in biological samples, such as urine, is a reliable indicator of cocaine use.[2][9][10]

Data Presentation

Due to the limited availability of quantitative data for this compound's interaction with monoamine transporters, this section focuses on the reported effects on second messenger systems downstream of muscarinic receptor activation.

| Receptor | Second Messenger | Effect of this compound (1 µM) | Reference |

| M2 | cGMP | 7.8-fold increase in production | [6][7] |

| M2 | cAMP | 37% decrease in production | [6][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of (-)-methylecgonine can be achieved through the reduction of (+)-2-carbomethoxytropinone bitartrate.[6][11][12]

Materials:

-

(+)-2-carbomethoxytropinone bitartrate

-

Sodium amalgam

-

Formic acid

-

Water

-

Ammonium (B1175870) hydroxide

-

Sodium carbonate

-

Hexane

Procedure:

-

Prepare an aqueous solution of (+)-2-carbomethoxytropinone bitartrate.

-

In a reactor, combine the aqueous solution with sodium amalgam.

-

Add formic acid to the reaction mixture to maintain a pH between 5.4 and 5.9.

-

Continuously supply fresh sodium amalgam to the reactor while removing spent amalgam. The reaction progress can be monitored by gas chromatography to confirm the conversion of 2-carbomethoxytropinone.

-

Once the reaction is complete (typically >95% conversion), raise the pH of the aqueous solution to 9.5 with ammonium hydroxide.

-

Extract the aqueous solution multiple times with chloroform.

-

Combine the chloroform extracts and dry them over sodium carbonate.

-

Evaporate the chloroform to yield a mixture of this compound and pseudo-methylecgonine as an oil.

-

The crude product can be further purified by dissolving it in chloroform and precipitating this compound hydrochloride by bubbling dry HCl gas through the solution, or by crystallization.

Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) analysis of this compound in urine samples.[9][13][14][15][16]

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated this compound)

-

Phosphate (B84403) buffer (pH 6.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Deionized water

-

Elution solvent (e.g., a mixture of chloroform and isopropanol (B130326) with ammonium hydroxide)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Ethyl acetate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: To 1 mL of urine, add the internal standard and 2 mL of phosphate buffer (pH 6.0).

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with deionized water, followed by a weak organic solvent to remove interferences.

-

Elute the this compound with the elution solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add the derivatizing agent (e.g., BSTFA) and ethyl acetate.

-

Heat the mixture to facilitate the derivatization reaction (e.g., 60°C for 20 minutes).

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the analytes.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of derivatized this compound and the internal standard.

-

-

Quantification: Create a calibration curve using known concentrations of this compound and the internal standard. The concentration of this compound in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ecgonine methyl ester, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]

- 7. DSpace [archive.hshsl.umaryland.edu]

- 8. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 9. Detection and confirmation of cocaine use by chromatographic analysis for this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoylecgonine and ecgonine methyl ester concentrations in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Methylecgonine from Cocaine Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo metabolic transformation of cocaine into its prominent metabolite, methylecgonine, also known as ecgonine (B8798807) methyl ester (EME). The document details the enzymatic pathways, presents quantitative data from in vivo studies, outlines relevant experimental protocols, and discusses the factors influencing this critical metabolic process.

Introduction: The Metabolic Fate of Cocaine

Cocaine, a potent psychostimulant, undergoes rapid and extensive metabolism in the human body, with only a small fraction (1-9%) of the parent drug excreted unchanged in urine.[1] The metabolic process is primarily hydrolytic, breaking down the two ester linkages of the cocaine molecule. This biotransformation results in the formation of two major metabolites: benzoylecgonine (B1201016) (BE) and this compound (EME).[2][3] Understanding the formation of these metabolites is crucial for pharmacokinetic studies, toxicological assessments, and the development of therapeutic interventions for cocaine abuse. This guide focuses specifically on the in vivo hydrolysis pathway leading to the formation of this compound.

Primary Metabolic Pathways of Cocaine

Cocaine is principally metabolized via three main pathways. The hydrolysis of its two ester groups accounts for approximately 95% of its metabolism, while a smaller portion undergoes oxidative N-demethylation.[3]

-

Hydrolysis to this compound (EME): This pathway involves the cleavage of the benzoyl ester group, yielding this compound and benzoic acid. This reaction is predominantly catalyzed by butyrylcholinesterase (BChE) in the plasma and by other liver esterases.[3][4][5]

-

Hydrolysis to Benzoylecgonine (BE): This involves the cleavage of the methyl ester group. This process is primarily mediated by human liver carboxylesterase-1 (hCE-1).[5]

-

N-demethylation to Norcocaine: A minor pathway (~5-10%) mediated by liver cytochrome P450 enzymes (CYP3A4) produces norcocaine, an active metabolite.[3][5]

Both EME and BE can be further hydrolyzed to the common metabolite, ecgonine.[2]

Quantitative Analysis of this compound Formation

In vivo studies across different species confirm that this compound is a major metabolite of cocaine, often accounting for a substantial percentage of the administered dose.

Urinary Excretion Data

The following table summarizes the urinary excretion of cocaine metabolites 24 hours after subcutaneous administration in animal models.[4]

| Species | Dose (Cocaine-HCl) | % of Dose Excreted as this compound (EME) | % of Dose Excreted as Benzoylecgonine (BE) |

| Dogs | 1.0 mg/kg | 6.6 - 27.1% | 6.3 - 19.2% |

| Rabbits | 1.0 mg/kg | 8.8 - 31.9% | 7.5 - 32.9% |

In humans, urinary excretion data indicates that EME and BE are excreted in comparable, significant amounts.[1]

| Species | Route of Administration | % of 24-h Dose Recovered as this compound (EME) | % of 24-h Dose Recovered as Benzoylecgonine (BE) | % of 24-h Dose Recovered as Cocaine |

| Humans | Various | 32 - 49% | 35 - 54% | 1 - 9% |

Pharmacokinetic Parameters

Pharmacokinetic studies provide insight into the persistence of this compound in the body. In rats, the elimination half-life of this compound was found to be approximately twice that of cocaine itself.[6]

| Compound | Dose (IV Bolus) | Elimination Half-Life (t½) |

| Cocaine | 7.3 - 14.7 µmol/kg | 28 - 33 min |

| This compound (EME) | 7.3 - 14.7 µmol/kg | 60 - 71 min |

| Benzoylecgonine (BE) | 7.3 - 14.7 µmol/kg | 40 - 44 min |

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methodologies. The following sections detail common protocols used in preclinical and forensic analysis.

In Vivo Animal Study Protocol

This protocol is based on a methodology for studying cocaine metabolism in dogs and rabbits.[4]

-

Animal Models: Select appropriate animal models (e.g., dogs, rabbits).

-

Drug Administration: Administer a defined dose of cocaine-HCl (e.g., 1.0 mg/kg) via subcutaneous injection.[4]

-

Sample Collection: Collect urine samples periodically over a specified timeframe (e.g., 72 hours) to capture the full excretion profile.[4]

-

Sample Preparation:

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to free any conjugated metabolites.

-

Adjust pH to ~9.0.

-

Extract analytes from the matrix using a solid-phase extraction (SPE) column.

-

Elute the analytes with an appropriate solvent mixture (e.g., methylene (B1212753) chloride-isopropanol with ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Derivatize the residue to improve chromatographic properties and sensitivity (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide).

-

-

Analytical Quantification: Analyze the prepared sample using Gas Chromatography-Mass Spectrometry (GC-MS), often employing chemical ionization and selected ion monitoring (SIM) for enhanced specificity and sensitivity.[4]

Sample Handling and Preservation

A critical consideration in the analysis of this compound is the potential for post-collection formation of the analyte. Cocaine can continue to hydrolyze to EME in vitro, especially in unpreserved blood or plasma samples, due to the activity of plasma cholinesterases.[7]

-

Inhibition of Enzymatic Activity: To prevent this artifact, blood samples should be collected in tubes containing a cholinesterase inhibitor. Sodium fluoride (B91410) (NaF) is commonly used for this purpose.[7][8]

-

Storage: Samples should be stored at low temperatures (e.g., 4°C or frozen) to slow down both enzymatic and chemical hydrolysis.[8]

The ratio of this compound to cocaine (ME/COC) can serve as an indicator of post-sampling hydrolysis. A study on preserved blood samples from driving-under-the-influence (DUI) cases found that in 95% of well-preserved samples, the ME/COC ratio was less than 2.1. A ratio exceeding this value is considered indicative of significant post-sampling enzymatic hydrolysis.[7]

Conclusion

The in vivo formation of this compound via hydrolysis of the benzoyl ester group is a primary pathway in cocaine metabolism, rivaling the formation of benzoylecgonine in significance. This process is mediated predominantly by plasma butyrylcholinesterase and liver esterases. Quantitative studies show that a substantial fraction of an administered cocaine dose is excreted as this compound. For researchers and drug development professionals, a thorough understanding of this pathway is essential for interpreting pharmacokinetic data, assessing toxicity, and developing targeted therapeutic strategies. Accurate measurement of this compound requires strict adherence to protocols for sample collection and preservation to prevent in vitro artifacts that could otherwise confound experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ability of Bacterial Cocaine Esterase to Hydrolyze Cocaine Metabolites and Their Simultaneous Quantification Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cocaine, norcocaine, ecgonine methylester and benzoylecgonine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Studies on in vitro degradation of anhydroecgonine methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Past: A Historical Perspective on the Discovery of Methylecgonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylecgonine, a tropane (B1204802) alkaloid of significant interest in both natural product chemistry and pharmacology, holds a history deeply intertwined with the discovery and structural elucidation of cocaine. Its journey from an unknown component of the coca leaf to a key intermediate in the synthesis of cocaine and a recognized metabolite is a story of pioneering chemical investigation. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the key experiments and methodologies that led to its identification and characterization.

The Dawn of Coca Alkaloid Chemistry: The Isolation of Cocaine

The story of this compound begins with the isolation of the principal alkaloid of the coca leaf, cocaine. In the mid-19th century, European chemists were actively engaged in isolating and characterizing the active principles of medicinal plants. Following preliminary work by Friedrich Gaedcke, who in 1855 isolated an impure alkaloid he named "erythroxyline," the definitive isolation of cocaine was achieved by Albert Niemann, a Ph.D. student in Friedrich Wöhler's laboratory at the University of Göttingen.[1][2] In his dissertation published in 1860, "Über eine neue organische Base in den Cocablättern" (On a New Organic Base in Coca Leaves), Niemann described the crystalline compound he named "cocaine."[2] This seminal work laid the foundation for all subsequent research into the chemistry of coca alkaloids.

The Unveiling of Ecgonine (B8798807) and the Genesis of this compound

The initial focus of researchers was on understanding the chemical nature of cocaine itself. A critical step in this process was the hydrolysis of cocaine, a reaction that breaks down the molecule into its constituent parts. By boiling cocaine with acids or alkalis, chemists were able to decompose it into benzoic acid and a new, water-soluble, crystalline substance. This substance was named ecgonine .[3]

The discovery of ecgonine was pivotal. It was recognized as the fundamental core of the cocaine molecule, a tertiary base that also possessed the properties of an alcohol and a carboxylic acid.[3] The relationship between these three compounds can be summarized by the following reaction:

Cocaine + H₂O → Ecgonine + Benzoic Acid

With the isolation of ecgonine, the concept of This compound emerged as the logical intermediate. Early researchers, including Alfred Einhorn, postulated that cocaine was the benzoyl ester of a methyl ester of ecgonine. This meant that ecgonine was first esterified with methanol (B129727) to form this compound, which was then esterified with benzoic acid to form cocaine.

This hypothesis was confirmed through synthetic experiments. Chemists of the era developed methods to perform these transformations in the laboratory, effectively proving the chemical relationship between these molecules.

Key Experimental Protocols of the Era

The experimental techniques of the late 19th and early 20th centuries were foundational to the discovery of this compound. These protocols, while rudimentary by modern standards, were meticulously executed and provided the first insights into the structure of these complex molecules.

Protocol 1: Hydrolysis of Cocaine to Ecgonine

This procedure was fundamental to breaking down cocaine and isolating its core structure.

Methodology:

-

Starting Material: Purified cocaine hydrochloride.

-

Reagent: Concentrated hydrochloric acid or a strong alkali solution (e.g., potassium hydroxide).

-

Procedure: A known quantity of cocaine hydrochloride was dissolved in the acidic or alkaline solution. The mixture was then heated under reflux for several hours.

-

Work-up:

-

Acid Hydrolysis: After cooling, the solution was typically neutralized. Benzoic acid, being less soluble, could be precipitated and filtered off. The aqueous solution containing ecgonine hydrochloride was then concentrated to crystallize the product.

-

Alkaline Hydrolysis: The alkaline solution was acidified to precipitate the benzoic acid. The remaining solution containing ecgonine was then carefully neutralized and concentrated.

-

-

Purification: The crude ecgonine was recrystallized, often from alcohol, to obtain a pure, crystalline product.

Protocol 2: Esterification of Ecgonine to this compound

The synthesis of this compound from ecgonine was a crucial step in confirming the structure of cocaine.

Methodology:

-

Starting Material: Purified ecgonine.

-

Reagents:

-

Methanol (absolute).

-

A strong acid catalyst, such as dry hydrogen chloride gas or sulfuric acid.

-

-

Procedure: Ecgonine was dissolved in an excess of absolute methanol. Dry hydrogen chloride gas was then bubbled through the solution, or concentrated sulfuric acid was carefully added. The mixture was then heated under reflux for several hours.

-

Work-up: The excess methanol was removed by distillation. The resulting residue, containing this compound hydrochloride, was then dissolved in water. The solution could be made alkaline to precipitate the free base of this compound, which could then be extracted with an organic solvent like chloroform.

-

Purification: The solvent was evaporated, and the resulting this compound could be purified by recrystallization of its salt (e.g., the hydrochloride salt).

The First Total Synthesis of Cocaine: this compound as a Key Intermediate

The culmination of this early research was the first total synthesis of cocaine by Richard Willstätter in 1901.[4] This monumental achievement not only confirmed the structure of cocaine but also solidified the role of this compound as a critical precursor. Willstätter's synthesis started from a simpler molecule, tropinone, and through a series of elegant chemical transformations, he constructed the ecgonine backbone. A key step in his synthetic route was the reduction of 2-carbomethoxytropinone to a mixture of this compound and its stereoisomer, pseudoecgonine (B1221877) methyl ester. The this compound was then isolated and benzoylated to yield cocaine.

Quantitative Data from Historical Studies

The quantitative data from these early studies were crucial for the characterization of these new compounds. While the precision of modern analytical techniques was not available, the data obtained were remarkably accurate for the time.

| Compound | Property | Reported Value (circa late 19th/early 20th Century) |

| Ecgonine | Melting Point | 198-199 °C (with one molecule of water)[3] |

| This compound Hydrochloride | Melting Point | ~213-214 °C |

| Cocaine | Melting Point | 98 °C |

Logical Relationships and Pathways

The understanding of the relationships between cocaine, this compound, and ecgonine in the late 19th and early 20th centuries was primarily based on chemical transformations. The concept of enzymatic "signaling pathways" as we know them today was not yet developed. The logical flow was one of chemical degradation and synthesis.

Caption: Chemical interconversion of cocaine, this compound, and ecgonine.

The biosynthesis of cocaine, where this compound is the penultimate precursor, was a much later discovery, with significant elucidation of the enzymatic steps occurring in the latter half of the 20th century.

Caption: Simplified conceptual pathway of cocaine biosynthesis.

Conclusion

The discovery of this compound was not a singular event but rather a gradual revelation that unfolded through the meticulous work of pioneering chemists. Its identity was pieced together through the chemical dissection of cocaine and subsequently confirmed by its synthesis from ecgonine. The historical journey of this compound underscores the fundamental principles of classical natural product chemistry and laid the groundwork for our modern understanding of the biosynthesis and pharmacology of coca alkaloids. This historical perspective provides a valuable context for contemporary research in drug development and the ongoing exploration of the complex chemistry of tropane alkaloids.

References

Methylecgonine as a Precursor in Illicit Cocaine Synthesis: A Technical Review

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for academic and informational purposes only. It details chemical processes relevant to the forensic analysis and understanding of illicit drug manufacturing. This information must not be used to produce controlled substances. The synthesis, production, or weaponization of harmful chemical agents is strictly prohibited and illegal.

Introduction

Methylecgonine, also known as ecgonine (B8798807) methyl ester (EME), is the direct chemical precursor to cocaine. In both the biosynthetic pathway within the Erythroxylum coca plant and in chemical synthesis, the final step of cocaine formation is the benzoylation of the C-3 hydroxyl group of the this compound molecule.[1][2] While the primary route for illicit cocaine production involves the extraction and purification of alkaloids from coca leaves, clandestine operations may involve the synthesis of cocaine from precursors like this compound, especially if such precursors are diverted or synthesized.[3] Understanding the specifics of this conversion is critical for forensic chemists to identify synthetic routes, characterize seized samples, and develop impurity profiles for source tracking.[4]

The core of the synthesis is an esterification reaction where this compound is reacted with a benzoylating agent. The choice of reagents, solvents, and reaction conditions can vary, leading to different yields, purities, and characteristic byproduct profiles in the final product.

Chemical Synthesis Pathway

The fundamental reaction is the O-acylation of the secondary alcohol on the tropane (B1204802) ring of this compound. This is typically achieved by reacting this compound (or its salt) with benzoyl chloride or benzoic anhydride. A base is often used to neutralize the HCl byproduct when benzoyl chloride is the acylating agent or to act as a catalyst.[5][6][7]

The primary impurity introduced at this stage is often pseudococaine, which forms if the this compound precursor is contaminated with its diastereomer, pseudoecgonine (B1221877) methyl ester (PEME).[6] PEME is a common byproduct in the synthesis of this compound from its precursor, 2-carbomethoxytropinone (2-CMT).[6][8]

Synthesis and Byproduct Formation Pathways

Caption: Chemical pathways for cocaine synthesis from this compound and byproduct formation.

Quantitative Data Summary

The yield and efficiency of the benzoylation of this compound are dependent on the specific protocol employed. Data extracted from forensic science literature and patents provide insight into the quantitative aspects of this conversion under controlled laboratory conditions, which may simulate clandestine operations.

| Parameter | Method 1 (Casale, 1987)[6] | Method 2 (de Jong, cited in Casale, 1987)[5][6] | Method 3 (UNODC)[9] | Method 4 (Anonymous, 1926)[7] |

| Precursor | (+)-Ecgonine Methylester HCl | This compound | Methyl Ecgonine Base | l-Ecgonine Methyl Ester |

| Benzoylating Agent | Benzoyl Chloride | Not Specified | Benzoyl Chloride | Benzoyl Chloride |

| Base / Catalyst | Pyridine | Alkaline drying agents | None specified in step 2 | Sodium Carbonate |

| Solvent | Pyridine | Various | Dry Benzene (B151609) | Benzene |

| Reaction Conditions | Stirred 24h at room temp. | Not Specified | Refluxed 16 hours | Heated 20h at 35-40°C |

| Yield | 89% (as cocaine HCl) | "High yields" reported | 85% (for precursor base prep) | 92-95% (conversion to cocaine) |

| Notes | A simplified total synthesis designed for forensic lab replication. | Studied various solvents and drying agents for benzoylation. | Two-step process; yield is for the conversion of the HCl salt to the free base. | Performed in a closed vessel. |

Experimental Protocols

Detailed methodologies are crucial for reproducing results and for forensic comparison. The following protocols are based on published methods for the synthesis of cocaine from this compound.

Protocol 1: Benzoylation in Pyridine (Based on Casale, 1987)

This method describes the conversion of ecgonine methylester (EME) hydrochloride to cocaine hydrochloride.

Materials:

-

(+)-Ecgonine methylester hydrochloride (2.2 g, 9.33 mmol)

-

Anhydrous Pyridine (15 ml)

-

Benzoyl chloride (0.8 ml, 6.85 mmol, note: this appears stoichiometrically low in the original text, suggesting EME was the limiting reagent despite the masses)

-

Argon atmosphere

Procedure:

-

Suspend 2.2 g of (+)-ecgonine methylester hydrochloride in 15 ml of anhydrous pyridine in an ice bath under an argon atmosphere.

-

Slowly add a solution of 0.8 ml of benzoyl chloride in 5 ml of pyridine dropwise over 5 minutes.

-

Remove the ice bath after the addition is complete and stir the reaction mixture for 24 hours under argon.

-

Add 200 ml of dry acetone to the reaction slurry to precipitate the product.

-

Filter the slurry via suction filtration.

-

Wash the crude (+)-cocaine hydrochloride product with an additional 100 ml of dry acetone.

-

Dry the final product. The reported yield for this step is 1.28 g (89%).[6]

Protocol 2: Benzoylation in Benzene (Based on UNODC Manual)

This two-step protocol involves the initial conversion of the this compound salt to its free base form before benzoylation.

Step 1: Conversion of Methyl Ecgonine Hydrochloride to Methyl Ecgonine Base

-

Dissolve methyl ecgonine hydrochloride (5.0 g) in an aqueous 10% sodium bicarbonate (NaHCO₃) solution (100 ml).

-

Extract the aqueous solution with chloroform (B151607) (5 x 50 ml).

-

Combine the chloroform layers and wash with brine (2 x 50 ml).

-

Dry the chloroform layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield an oil.

-

Dry the oil under a high vacuum for 2 hours to yield methyl ecgonine base as an oil (3.62 g, 85% yield).[9]

Step 2: Benzoylation of Methyl Ecgonine Base

-

Dissolve the methyl ecgonine base (3.62 g) in dry benzene (200 ml) and cool the solution in an ice bath.

-

Slowly add a solution of benzoyl chloride (3.05 g) in dry benzene (50 ml) to the methyl ecgonine solution.

-

Reflux the mixture for 16 hours.

-

(Work-up and purification steps are not detailed in the manual but would typically involve neutralizing excess reagents, extracting the cocaine base, and potentially converting it to the hydrochloride salt).[9]

Analytical Workflow

The identification and characterization of illicitly synthesized cocaine relies on a systematic analytical approach to separate and identify the main product, precursors, and byproducts.

Caption: General analytical workflow for the forensic examination of a suspected cocaine sample.

Forensic laboratories typically employ Gas Chromatography-Mass Spectrometry (GC-MS) for the definitive identification of cocaine and its associated impurities.[10][11] The presence of specific isomers, such as pseudococaine, or unreacted this compound can provide strong evidence of a synthetic origin, as opposed to extraction from coca leaves.[6] Furthermore, the absence of naturally occurring coca alkaloids (e.g., cinnamoylcocaines, truxillines) would also point towards a synthetic route.[3]

References

- 1. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Illicit Production of Cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. forensicsciencereview.com [forensicsciencereview.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. patents.justia.com [patents.justia.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. scispace.com [scispace.com]

- 11. Methyl Esters of Ecgonine: Injection-Port Produced Artifacts From Cocaine Base (Crack) Exhibits | National Institute of Justice [nij.ojp.gov]

The Fallacy of Protection: A Technical Guide to the Synergistic Neurotoxicity of Methylecgonidine and Cocaine

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

It is a common misconception that certain metabolites or byproducts of cocaine may offer neuroprotective effects against its inherent toxicity. This technical guide directly addresses and refutes this notion concerning methylecgonidine (B1201409), a primary pyrolysis product of crack cocaine, by presenting a comprehensive review of the scientific evidence. The data unequivocally demonstrates that methylecgonidine, also known as anhydroecgonine (B8767336) methyl ester (AEME), does not protect against cocaine-induced neurotoxicity; instead, it acts as a potent neurotoxin itself and synergistically enhances the neurotoxic effects of cocaine. This guide will delve into the quantitative data, detailed experimental protocols, and the cellular signaling pathways that elucidate this hazardous interaction.

Core Findings: A Shift from Neuroprotection to Neurotoxicity

Contrary to the initial hypothesis of potential neuroprotection, extensive research has established methylecgonidine (AEME) as a significant contributor to the neurotoxic profile of crack cocaine. Animal studies have indicated that while ecgonine (B8798807) methyl ester (EME), a different metabolite of cocaine, may offer some protection against cocaine's lethal effects, AEME exhibits direct neurotoxic properties[1][2]. When combined with cocaine, AEME accelerates and intensifies neuronal damage[3][4].

Quantitative Analysis of Neurotoxicity

The neurotoxic effects of AEME, both alone and in combination with cocaine, have been quantified in various in vitro studies. The following tables summarize the key findings on neuronal viability and the induction of apoptotic markers.

Table 1: Comparative Neuronal Viability in Response to AEME and Cocaine Exposure

| Treatment Group | Concentration | Exposure Time | Neuronal Viability (%) | Statistical Significance (p-value) |

| Control | N/A | 24 hours | 100 | N/A |

| AEME | >10⁻¹ mM | 24 hours | 64.6 ± 8.2 | < 0.001 |

| Cocaine | 2 mM | 24 hours | 67.3 ± 7.1 | < 0.001 |

| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 24 hours | 21.5 | < 0.001 |

Data sourced from in vitro studies on rat hippocampal neurons[5].

Table 2: Time-Dependent Induction of Apoptosis by AEME and Cocaine

| Treatment Group | Exposure Time | Key Apoptotic Event | Observation | Statistical Significance (p-value) |

| AEME | 6 hours | Caspase-9 Activation | Non-apoptotic activation, maintaining autophagy | < 0.001 |

| AEME | 12 hours | Caspase-8 Activation | Activation of apoptotic pathway | Not specified |

| Cocaine | 12 hours | Extrinsic Apoptotic Pathway Activation | Failure in autophagic flux leads to apoptosis | Not specified |

| AEME + Cocaine | 3 hours | Membrane Rupture | Significant increase in membrane damage | < 0.01 |

| AEME + Cocaine | 6 hours | Early Apoptotic Stage | Higher percentage of cells in early apoptosis | < 0.001 (vs. Cocaine) |

| AEME + Cocaine | 6 hours | Caspase-8 & Caspase-9 Activation | Activation of both intrinsic and extrinsic pathways | Not specified |

Data synthesized from studies on Wistar rat hippocampal neurons[5][4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have been instrumental in determining the neurotoxic effects of AEME.

Primary Hippocampal Cell Culture

-

Objective: To establish a viable in vitro model of neuronal cells for toxicity studies.

-

Method:

-

Hippocampi are dissected from Wistar rat embryos (E18-19).

-

The tissue is mechanically dissociated and treated with trypsin to obtain a single-cell suspension.

-

Cells are plated on poly-L-lysine-coated culture plates or coverslips.

-

Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.

-

Experiments are typically conducted on mature cultures (10-14 days in vitro).

-

Assessment of Neuronal Viability (MTT Assay)

-

Objective: To quantify the metabolic activity of neuronal cells as an indicator of viability.

-

Method:

-

Primary hippocampal neurons are treated with various concentrations of AEME, cocaine, or a combination of both for specified durations (e.g., 24 or 48 hours).

-

Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases into formazan (B1609692) crystals.

-

The formazan crystals are solubilized using a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability[6][7].

-

Measurement of Cell Membrane Integrity (Lactate Dehydrogenase - LDH Assay)

-

Objective: To quantify the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.

-

Method:

-

Cell culture supernatants are collected from neurons exposed to AEME, cocaine, or their combination.

-

The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan is measured spectrophotometrically at 490 nm. Increased absorbance correlates with increased cell membrane damage[6][7].

-

Quantification of Apoptosis (Caspase Activity Assay)

-

Objective: To measure the activity of key executioner caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.

-

Method:

-

Neuronal cells are treated with the substances of interest for various time points (e.g., 1, 3, 6, 12 hours).

-

Cells are lysed to release intracellular proteins.

-

The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3).

-

Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule.

-

The signal is quantified using a fluorometer or spectrophotometer. An increased signal indicates higher caspase activity[4][6][7].

-

Visualizing the Pathways of Neurotoxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in AEME- and cocaine-induced neurotoxicity.

References

- 1. Methylecgonine - Wikipedia [en.wikipedia.org]

- 2. Ecgonine methyl ester protects against cocaine lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anhydroecgonine methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxicity of anhydroecgonine methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Methylecgonine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the quantitative analysis of methylecgonine, a major metabolite of cocaine, in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is intended for forensic toxicology, clinical chemistry, and drug metabolism research.

Introduction

This compound (ecgonine methyl ester) is a primary metabolite of cocaine and serves as a reliable biomarker for cocaine use.[1] Its detection and quantification in urine are crucial for monitoring cocaine consumption in clinical and forensic settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique well-suited for the determination of this compound in complex biological matrices like urine.[2] This protocol details a validated method involving solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and chromatographic properties of the analyte prior to GC-MS analysis.

Experimental Protocol

This section provides a comprehensive methodology for the quantitative analysis of this compound in urine.

-

This compound certified reference material

-

This compound-d3 (internal standard)

-

Phosphate (B84403) buffer (pH 6.0, 0.1 M)

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Deionized water

-

Hydrochloric acid (0.1 M)

-

Ammonium (B1175870) hydroxide

-

Chloroform (B151607) and Isopropyl alcohol (80:20, v/v)

-

Urine Sample Collection and Storage: Collect urine samples in clean containers. To prevent degradation of cocaine and its metabolites, samples can be acidified to approximately pH 3 with hydrochloric acid.[2] Store samples at -20°C until analysis.

-

Internal Standard Spiking: To 1 mL of urine, add a known concentration of the internal standard, this compound-d3.[3]

-

Sample Dilution and pH Adjustment: Dilute the urine sample with 2 mL of 0.1 M phosphate buffer (pH 6.0).[4]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).[2][4] Do not allow the cartridge to dry out.

-

Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

-

Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M hydrochloric acid, and 3 mL of methanol to remove interfering substances.[2]

-

Drying: Dry the cartridge thoroughly under a vacuum for at least 5 minutes.

-